molecular formula C12H10N4O2S B12932937 4-(1-Methyl-5-nitro-1H-imidazol-2-ylmethylsulfanyl)-benzonitrile CAS No. 61717-41-7

4-(1-Methyl-5-nitro-1H-imidazol-2-ylmethylsulfanyl)-benzonitrile

Cat. No.: B12932937
CAS No.: 61717-41-7
M. Wt: 274.30 g/mol
InChI Key: QRJJJOHYJNDPRS-UHFFFAOYSA-N
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Description

4-(1-Methyl-5-nitro-1H-imidazol-2-ylmethylsulfanyl)-benzonitrile is an organic compound that features a benzonitrile group attached to a 1-methyl-5-nitro-1H-imidazole moiety via a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methyl-5-nitro-1H-imidazol-2-ylmethylsulfanyl)-benzonitrile typically involves the following steps:

    Formation of the Imidazole Moiety: The starting material, 1-methyl-5-nitro-1H-imidazole, is synthesized through the nitration of 1-methylimidazole.

    Thioether Formation: The imidazole derivative is then reacted with a suitable thiol reagent to form the sulfanyl linkage.

    Coupling with Benzonitrile: The final step involves coupling the thioether intermediate with a benzonitrile derivative under appropriate conditions, such as using a base like potassium carbonate in a polar aprotic solvent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methyl-5-nitro-1H-imidazol-2-ylmethylsulfanyl)-benzonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The benzonitrile group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzonitrile derivatives.

Scientific Research Applications

4-(1-Methyl-5-nitro-1H-imidazol-2-ylmethylsulfanyl)-benzonitrile has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting microbial infections due to the presence of the nitroimidazole moiety.

    Materials Science: The compound can be explored for its electronic properties, potentially serving as a building block for organic semiconductors.

    Biological Studies: Its derivatives can be used to study enzyme inhibition and other biochemical pathways.

    Industrial Applications: It may be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(1-Methyl-5-nitro-1H-imidazol-2-ylmethylsulfanyl)-benzonitrile largely depends on its application:

    Antimicrobial Activity: The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage DNA and other cellular components.

    Enzyme Inhibition: The compound can bind to specific enzymes, inhibiting their activity and affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-5-nitro-1H-imidazole-2-methanol: Similar in structure but lacks the benzonitrile group.

    2-(1-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Contains a carboxylic acid group instead of a benzonitrile group.

    5-((1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy)-2-(methylsulfinyl)pyrimidine: Features a pyrimidine ring instead of a benzonitrile group.

Uniqueness

4-(1-Methyl-5-nitro-1H-imidazol-2-ylmethylsulfanyl)-benzonitrile is unique due to the combination of the nitroimidazole moiety with a benzonitrile group via a sulfanyl linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

61717-41-7

Molecular Formula

C12H10N4O2S

Molecular Weight

274.30 g/mol

IUPAC Name

4-[(1-methyl-5-nitroimidazol-2-yl)methylsulfanyl]benzonitrile

InChI

InChI=1S/C12H10N4O2S/c1-15-11(14-7-12(15)16(17)18)8-19-10-4-2-9(6-13)3-5-10/h2-5,7H,8H2,1H3

InChI Key

QRJJJOHYJNDPRS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1CSC2=CC=C(C=C2)C#N)[N+](=O)[O-]

Origin of Product

United States

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